molecular formula C15H20ClNO2 B4892765 ethyl 1-(4-chlorobenzyl)-3-piperidinecarboxylate

ethyl 1-(4-chlorobenzyl)-3-piperidinecarboxylate

Cat. No. B4892765
M. Wt: 281.78 g/mol
InChI Key: IYEMTLQFPAALIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(4-chlorobenzyl)-3-piperidinecarboxylate, also known as CPP or CPP-109, is a chemical compound that has been studied for its potential use in the treatment of addiction and other psychiatric disorders. The compound was first synthesized in the 1970s, but it was not until recently that its potential therapeutic benefits were discovered.

Mechanism Of Action

The mechanism of action of ethyl 1-(4-chlorobenzyl)-3-piperidinecarboxylate-109 is not fully understood, but it is believed to involve the inhibition of an enzyme called histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and inhibition of this enzyme has been shown to have therapeutic benefits in a variety of psychiatric disorders. ethyl 1-(4-chlorobenzyl)-3-piperidinecarboxylate-109 is a selective inhibitor of HDAC2, which is believed to be the primary target for its therapeutic effects.

Biochemical And Physiological Effects

Ethyl 1-(4-chlorobenzyl)-3-piperidinecarboxylate-109 has been shown to have a number of biochemical and physiological effects that are relevant to its potential therapeutic use. In preclinical studies, the compound has been shown to reduce the expression of genes that are involved in drug addiction and to increase the expression of genes that are involved in learning and memory. It has also been shown to increase the levels of certain neurotransmitters, such as dopamine, in the brain. In clinical studies, ethyl 1-(4-chlorobenzyl)-3-piperidinecarboxylate-109 has been shown to reduce drug cravings and to improve mood and cognitive function in patients with addiction and other psychiatric disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of ethyl 1-(4-chlorobenzyl)-3-piperidinecarboxylate-109 for lab experiments is its selectivity for HDAC2. This makes it a useful tool for studying the role of this enzyme in psychiatric disorders. However, one limitation of the compound is its relatively low potency, which means that high doses are required to achieve therapeutic effects. This can make it difficult to use in certain types of experiments.

Future Directions

There are several future directions for research on ethyl 1-(4-chlorobenzyl)-3-piperidinecarboxylate-109. One area of interest is the development of more potent and selective HDAC inhibitors that could be used for therapeutic purposes. Another area of interest is the use of ethyl 1-(4-chlorobenzyl)-3-piperidinecarboxylate-109 in combination with other drugs to enhance its therapeutic effects. Finally, there is interest in exploring the potential use of ethyl 1-(4-chlorobenzyl)-3-piperidinecarboxylate-109 in the treatment of other psychiatric disorders, such as schizophrenia and bipolar disorder.
Conclusion:
In conclusion, ethyl 1-(4-chlorobenzyl)-3-piperidinecarboxylate-109 is a promising compound that has been studied extensively for its potential use in the treatment of addiction and other psychiatric disorders. Its mechanism of action involves the inhibition of HDAC2, and it has been shown to have a number of biochemical and physiological effects that are relevant to its therapeutic use. While there are some limitations to its use in lab experiments, there are several future directions for research that could lead to the development of more effective treatments for these disorders.

Scientific Research Applications

Ethyl 1-(4-chlorobenzyl)-3-piperidinecarboxylate-109 has been studied extensively for its potential use in the treatment of addiction and other psychiatric disorders. In particular, the compound has been shown to be effective in reducing cravings for cocaine and other drugs of abuse. It has also been studied for its potential use in the treatment of depression, anxiety, and other mood disorders. The compound has been tested in both preclinical and clinical studies, and the results have been promising.

properties

IUPAC Name

ethyl 1-[(4-chlorophenyl)methyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO2/c1-2-19-15(18)13-4-3-9-17(11-13)10-12-5-7-14(16)8-6-12/h5-8,13H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEMTLQFPAALIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(4-chlorobenzyl)piperidine-3-carboxylate

Synthesis routes and methods I

Procedure details

4-Chlorobenzyl chloride (6.42 g, 39.9 mmol) and iPr2NEt (7.74 g, 40.0 mmol) were added to a solution of ethyl nipecotate (6.29 g, 40.0 mmol) in CH3CN (15 mL). The reaction mixture was stirred at 70° C. for 1.5 h. The solvent was removed under reduced pressure. Saturated aqueous NaHCO (50 mL) was added to the residue and the mixture was extracted with EtOAc (100 mL). The organic phase was washed with saturated aqueous NaHCO3 and brine, and dried over Na2SO4. The solvent was removed under reduced pressure to afford ethyl 1-(4-chlorobenzyl)nipecotate as a red yellow oil (11.025 g, 97.8%) used without further purification. The purity was determined by RPLC/MS (97%); ESI/MS m/e 382.2 (M++H, C15H23ClNO2).
Quantity
6.42 g
Type
reactant
Reaction Step One
Quantity
7.74 g
Type
reactant
Reaction Step One
Quantity
6.29 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-chlorobenzyl chloride (6.42 g, 39.9 mmol) and 1Pr2NEt (7.74 g, 40.0 mmol) were added to a solution of ethyl nipecotate (6.29 g, 40.0 mmol) in CH3CN (15 mL). The reaction mixture was stirred at 70° C. for 1.5 h. The solvent was removed under reduced pressure. Saturated aqueous NaHCO3 (50 mL) was added to the residue and the mixture was extracted with EtOAc (100 mL). The organic phase was washed with saturated aqueous NaHCO3 and brine, and dried over Na2SO4. The solvent was removed under reduced pressure to afford ethyl 1-(4-chlorobenzyl)nipecotate as a red yellow oil (11.025 g, 97.8%) used without further purification. The purity was determined by RPLC/MS (97%); ESI/MS m/e 382.2 (M++H, C15H21ClNO2).
Quantity
6.42 g
Type
reactant
Reaction Step One
Quantity
6.29 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

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